molecular formula C20H28ClNO2 B3062589 Morpholine, 4-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)- CAS No. 32808-74-5

Morpholine, 4-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-

Cat. No.: B3062589
CAS No.: 32808-74-5
M. Wt: 349.9 g/mol
InChI Key: GCECPNQPPJYYOR-UHFFFAOYSA-N
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Description

CB-813 is a compound that has garnered significant interest in the field of supramolecular chemistry. It belongs to the family of cucurbiturils, which are macrocyclic molecules composed of glycoluril monomers linked by methylene bridges. These compounds are known for their ability to form stable complexes with various guest molecules, including drug molecules, amino acids, peptides, saccharides, dyes, and hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CB-813 involves the condensation of glycoluril with formaldehyde under acidic conditions. The reaction typically takes place at elevated temperatures, around 110°C, to form the desired cucurbituril structure. The reaction can be adjusted to produce different sizes of cucurbiturils by varying the temperature and reaction time .

Industrial Production Methods: In an industrial setting, the production of CB-813 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to ensure uniform mixing and temperature control. The product is then purified through fractional crystallization and dissolution to isolate the desired cucurbituril size .

Chemical Reactions Analysis

Types of Reactions: CB-813 undergoes various types of chemical reactions, including:

    Oxidation: CB-813 can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can also undergo reduction reactions under appropriate conditions.

    Substitution: CB-813 can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CB-813 may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

CB-813 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CB-813 involves its ability to form stable host-guest complexes with various molecules. The hydrophobic cavity of CB-813 allows it to encapsulate guest molecules through hydrophobic interactions and cation-dipole interactions. This encapsulation can protect the guest molecules from degradation and enhance their stability and bioavailability .

Comparison with Similar Compounds

  • Cucurbit5uril (CB5)
  • Cucurbit6uril (CB6)
  • Cucurbit7uril (CB7)
  • Cucurbit8uril (CB8)

Comparison: CB-813 is unique in its ability to form stable complexes with a wide range of guest molecules, including larger and more complex molecules compared to its smaller counterparts like CB5 and CB6. The larger cavity of CB-813 allows it to accommodate bigger guest molecules, making it more versatile in various applications .

Properties

CAS No.

32808-74-5

Molecular Formula

C20H28ClNO2

Molecular Weight

349.9 g/mol

IUPAC Name

4-(3-chloro-4-cyclohexylphenyl)-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C20H28ClNO2/c21-19-15-16(9-10-18(19)17-6-2-1-3-7-17)5-4-8-20(23)22-11-13-24-14-12-22/h9-10,15,17H,1-8,11-14H2

InChI Key

GCECPNQPPJYYOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)N3CCOCC3)Cl

32808-74-5

Origin of Product

United States

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